
skf-86002
Übersicht
Beschreibung
SKF-86002 ist eine synthetische organische Verbindung, die für ihre potente inhibitorische Wirkung auf p38-Mitogen-aktivierte Proteinkinasen (MAPKs) bekannt ist. Es wird hauptsächlich als Forschungswerkzeug bei der Untersuchung von entzündlichen und Autoimmunerkrankungen eingesetzt, da es die Produktion von proinflammatorischen Zytokinen wie Interleukin-1 und Tumornekrosefaktor-alpha hemmen kann .
Vorbereitungsmethoden
Die Synthese von SKF-86002 beinhaltet die Bildung einer bicyclischen Imidazolstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Imidazolrings: Dies wird durch die Kondensation eines Pyridinderivats mit einem Thiazolderivat unter sauren Bedingungen erreicht.
Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms am Imidazolring durch eine Fluorphenylgruppe unter Verwendung eines geeigneten Fluorierungsmittels
Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber die Verbindung wird typischerweise in Forschungslaboren unter Verwendung der oben genannten Syntheseroute hergestellt.
Analyse Chemischer Reaktionen
SKF-86002 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Fluorphenylgruppe durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden kann
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Ischemic Stroke
SKF-86002 has demonstrated efficacy in alleviating ischemic stroke (IS) injury and cerebral edema. A study involving a mouse model of embolic stroke revealed that this compound inhibited astrocyte proliferation, oxidative stress, and inflammation, thereby reducing brain damage and edema. The compound's mechanism involves the negative regulation of p38 MAPK signaling pathways, which are known to exacerbate neuronal apoptosis during ischemic events .
Key Findings:
- Model Used: Middle Cerebral Artery Occlusion (MCAO) in mice.
- Outcomes: Reduced infarct area, improved neurological scores, decreased blood-brain barrier permeability.
Parameter | Control (MCAO) | This compound Treatment |
---|---|---|
Infarct Area | 45% | 25% |
Neurological Score (out of 10) | 3 | 7 |
BBB Permeability (Evans Blue) | High | Low |
Neurodegenerative Diseases
Research has indicated that this compound may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In transgenic mouse models overexpressing human α-synuclein, this compound treatment resulted in reduced neuroinflammation and improved synaptic plasticity. The compound facilitated the redistribution of p38γ MAPK to synapses while decreasing α-synuclein accumulation .
Mechanism of Action:
- Inhibition of p38α MAPK reduces neuroinflammation.
- Promotes synaptic integrity by modulating p38γ distribution.
Oncology Applications
This compound's role as a kinase inhibitor extends to cancer research, where it has been investigated for its potential to enhance the efficacy of other treatments by targeting specific signaling pathways involved in tumor growth and survival.
Fluorescence-Based Screening
The compound has been utilized in structural biology for its ability to bind to ATP-binding sites in kinases, becoming fluorescent upon binding. This property allows this compound to serve as a marker for identifying ligand co-crystals in drug design studies .
Application in Drug Discovery:
- Fluorescent Marker: Enhances visibility of kinase interactions.
- Inhibitor Screening: Displacement of this compound by other compounds indicates competitive binding.
Inflammatory Conditions
In addition to its neuroprotective effects, this compound has shown promise in managing inflammatory conditions through its action on the p38 MAPK pathway. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and mitigate tissue damage during inflammatory responses.
Case Study:
A study on the effects of this compound on inflammatory responses indicated significant reductions in cytokine levels following treatment, suggesting its utility in conditions characterized by excessive inflammation .
Inflammatory Cytokine | Control Level | This compound Level |
---|---|---|
TNF-alpha | High | Low |
IL-6 | Moderate | Low |
Wirkmechanismus
SKF-86002 exerts its effects by inhibiting the activity of p38 MAPKs, which are involved in the production of pro-inflammatory cytokines. The compound binds to the ATP-binding site of p38 MAPKs, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition leads to a decrease in the production of interleukin-1 and tumor necrosis factor-alpha, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
SKF-86002 ist einzigartig in seiner Fähigkeit, selektiv p38-MAPKs zu hemmen, ohne andere Kinasen zu beeinträchtigen. Zu ähnlichen Verbindungen gehören:
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität und Potenz.
Biologische Aktivität
SKF-86002 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, known for its significant role in inflammatory responses and neurodegenerative diseases. This compound has been extensively studied for its biological activity, particularly in modulating inflammation and neurodegeneration.
- Chemical Name: 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride
- CAS Number: 116339-68-5
- Purity: ≥98%
- Mechanism of Action: Inhibits p38 MAPK with an IC50 of 0.1 - 1 μM, demonstrating potent anti-inflammatory effects by inhibiting cytokine production in human monocytes and other cell types .
Biological Activity Overview
This compound exhibits a range of biological activities primarily through its inhibition of the p38 MAPK pathway. This section outlines its effects on various cellular processes:
Anti-inflammatory Effects
-
Cytokine Production Inhibition:
- This compound significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1 and TNF-α in human monocytes, with an IC50 around 1 μM .
- It also inhibits cyclooxygenase (COX) and lipoxygenase-mediated pathways involved in arachidonic acid metabolism, further contributing to its anti-inflammatory profile .
- Leukocyte Chemotaxis:
Neuroprotective Effects
- Neurodegenerative Disease Models:
- In transgenic mouse models overexpressing human α-synuclein (linked to Parkinson’s disease), this compound treatment resulted in reduced neuroinflammation and improved synaptic function. The compound promoted the redistribution of p38γ MAPK to synapses and decreased α-synuclein accumulation .
- In vitro studies using induced pluripotent stem (iPS) cell-derived neurons from patients with familial Parkinson's disease showed that this compound mitigated α-synuclein-induced neurodegeneration when microglia were pretreated with the compound .
Table: Summary of Key Findings on this compound
Detailed Research Findings
In a pivotal study examining the role of p38 MAPK in inflammation, researchers found that this compound effectively blocked the phosphorylation of ATF-2, a downstream target of p38 MAPK, thereby inhibiting inflammatory signaling pathways . The compound's ability to selectively inhibit these pathways underscores its potential therapeutic applications in conditions characterized by excessive inflammation.
Moreover, studies have highlighted the compound's utility in exploring the dynamics of kinase interactions through fluorescent binding assays, which can facilitate drug discovery efforts targeting similar pathways .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOELZIQOLWZLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223168 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72873-74-6 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-86002 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SKF-86002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SK&F 86002?
A1: SK&F 86002 acts as a dual inhibitor of arachidonic acid metabolism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. [, ] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins, thromboxanes, and leukotrienes. []
Q2: Does SK&F 86002 affect cytokine production?
A2: Yes, SK&F 86002 has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). [, , ] This effect is thought to be mediated through its interaction with the p38 mitogen-activated protein kinase (MAPK) pathway. [, , , ]
Q3: How does SK&F 86002 affect p38 MAPK signaling?
A3: While initially characterized as a dual COX/5-LOX inhibitor, SK&F 86002 was later found to inhibit p38 MAPK activity. [, , ] The exact mechanism of p38 MAPK inhibition by SK&F 86002 is not fully understood, but studies suggest it could be independent of COX/5-LOX inhibition. []
Q4: How does p38 MAPK inhibition contribute to the effects of SK&F 86002?
A4: Inhibition of the p38 MAPK pathway by SK&F 86002 has been linked to several downstream effects:
- Reduced inflammation: p38 MAPK inhibition contributes to the anti-inflammatory effects of SK&F 86002 by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , ]
- Modulation of immune responses: p38 MAPK plays a role in T cell activation and differentiation. SK&F 86002 has been shown to modulate IL-2 and IL-10 production by CD4+ T cells, potentially impacting immune responses. []
- Reduced PGHS-2 expression: SK&F 86002 can suppress the expression of prostaglandin endoperoxide synthase-2 (PGHS-2), also known as COX-2, in stimulated monocytes, further contributing to its anti-inflammatory effects. []
Q5: Does SK&F 86002 affect other kinases?
A5: Research indicates that SK&F 86002 can bind to a variety of kinases. [] A study utilizing a KINOMEscan assay revealed its interaction with a broad range of kinases, suggesting it might not be entirely specific to p38 MAPK. []
Q6: What is the molecular formula and weight of SK&F 86002?
A6: The molecular formula of SK&F 86002 is C16H12FN3S, and its molecular weight is 313.36 g/mol. []
Q7: Is there any spectroscopic data available for SK&F 86002?
A7: Yes, SK&F 86002 displays characteristic UV-Vis absorption spectra. Studies using time-dependent density functional theory (TD-DFT) calculations have revealed that its UV-Vis spectrum is conformation dependent. [] The compound exhibits two major absorption bands at approximately 325 nm and 240 nm, which are sensitive to changes in the orientation of the fluorophenyl and pyridinyl rings relative to the imidazothiazole ring. []
Q8: Has SK&F 86002 been investigated in any animal models of disease?
A8: Yes, SK&F 86002 has shown promising results in various animal models of inflammatory and neurological diseases, including:
- Endotoxin shock: SK&F 86002 protected mice from lethal endotoxin shock, potentially by inhibiting TNF-α production. [, ]
- Experimental allergic encephalomyelitis (EAE): SK&F 86002 suppressed the development of EAE in rats, a model of multiple sclerosis, highlighting its potential as an immunomodulator. []
- Acute respiratory distress syndrome (ARDS): In a rat model of ARDS, SK&F 86002 improved survival and attenuated lung injury. []
- Cisplatin nephrotoxicity: SK&F 86002 reduced kidney damage and dysfunction caused by the chemotherapeutic agent cisplatin in mice. []
- Dementia with Lewy bodies/Parkinson's disease (DLB/PD): In a mouse model of DLB/PD, SK&F 86002 reduced neuroinflammation, ameliorated synaptic degeneration, and improved motor deficits. []
Q9: Are there any known limitations or drawbacks associated with SK&F 86002?
A9: Although preclinical data for SK&F 86002 is promising, potential limitations include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.